Defined Synthetic Utility in Advanced Pharmaceutical Programs
The compound's primary differentiation lies in its documented use as a reactant in the synthesis of three distinct classes of high-value research probes. It is specified for synthesizing (1) Survival Motor Neuron (SMN) protein modulators, (2) Diaminotriazine hNav1.7 inhibitors, and (3) Heteroalicyclic carboxamidines as inhibitors of inducible nitric oxide synthase (iNOS) . This specific, multi-target synthetic utility is not a general property of similar pyridinyl or benzylamine building blocks. The diamino-triazine series, for example, has yielded a compound with an IC50 of 140 nM for hNav1.7 [1].
| Evidence Dimension | Documented Application in Literature |
|---|---|
| Target Compound Data | Documented as a reactant for synthesizing SMN modulators, hNav1.7 inhibitors, and iNOS inhibitors |
| Comparator Or Baseline | Other pyridin-3-yl-methanamines or substituted benzylamines (e.g., (4-chlorophenyl)(pyridin-3-yl)methanamine) |
| Quantified Difference | Qualitative difference in documented application. Data is not available for other close analogs. |
| Conditions | As per vendor technical documentation |
Why This Matters
Procurement is justified by a direct, published synthetic route to pharmacologically relevant target classes, reducing the risk of purchasing an unsuitable building block.
- [1] Bregman, H., et al. (2011). Identification of a Potent, State-Dependent Inhibitor of Nav1.7 with Oral Efficacy in the Formalin Model of Persistent Pain. Journal of Medicinal Chemistry. View Source
